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Abstract
Cladosporin is a naturally occurring isocoumarin metabolite produced by various fungi, most

notably Cladosporium cladosporioides. Initially identified for its antifungal properties,

subsequent research has unveiled a potent and highly selective mechanism of action,

positioning it as a promising lead compound for the development of novel therapeutics,

particularly in the areas of infectious diseases and oncology. This technical guide provides an

in-depth overview of Cladosporin, encompassing its discovery, chemical properties,

biosynthesis, and multifaceted biological activities. A core focus is placed on its well-

established role as a protein synthesis inhibitor through the specific targeting of lysyl-tRNA

synthetase (KRS). This document summarizes key quantitative data, details relevant

experimental protocols, and visualizes its mechanism of action and potential signaling pathway

interactions to facilitate further research and development.

Introduction
Natural products have historically been a rich source of novel therapeutic agents. Fungal

secondary metabolites, in particular, exhibit vast structural diversity and a wide range of

biological activities. Cladosporin, first isolated from Cladosporium cladosporioides, is a prime

example of such a metabolite with significant therapeutic promise.[1][2] This guide aims to

consolidate the current technical knowledge on Cladosporin to serve as a comprehensive

resource for researchers in drug discovery and development.
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Chemical and Physical Properties
Cladosporin is an isocoumarin derivative with the chemical formula C₁₆H₂₀O₅.[3] Its structure

features a dihydroisocoumarin core linked to a substituted tetrahydropyran ring.[4]

Property Value Reference

Molecular Formula C₁₆H₂₀O₅ [3]

Molecular Weight 292.33 g/mol [3]

CAS Number 35818-31-6 [3]

Appearance White solid [5]

Solubility

Moderately soluble in

chloroform, slightly soluble in

acetate

[5]

Biosynthesis
The biosynthesis of Cladosporin proceeds through the polyketide pathway.[5] It is assembled

by a highly reducing (HR) and a non-reducing (NR) iterative type I polyketide synthase (PKS)

pair.[6] The biosynthesis involves the condensation of acetate and malonate units to form a

poly-β-keto chain, which then undergoes cyclization and subsequent modifications to yield the

final Cladosporin molecule.[5] Interestingly, the gene cluster responsible for Cladosporin
biosynthesis in C. cladosporioides also contains a putative lysyl-tRNA synthetase gene, which

is thought to confer a resistance mechanism to the producing organism.[6]

Mechanism of Action: Inhibition of Protein
Synthesis
The primary and most well-elucidated mechanism of action of Cladosporin is the potent and

selective inhibition of protein synthesis.[7] This is achieved by directly targeting the cytosolic

lysyl-tRNA synthetase (KRS), an essential enzyme responsible for attaching lysine to its

cognate tRNA during translation.[5][7]
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Cladosporin acts as an ATP-competitive inhibitor, binding to the active site of KRS.[8][9]

Structural studies have revealed that the isocoumarin moiety of Cladosporin mimics the

adenine portion of ATP, while the tetrahydropyran ring occupies the ribose-binding pocket.[8][9]

This binding prevents the formation of the lysyl-adenylate intermediate, thereby halting the

aminoacylation process and leading to a cessation of protein synthesis.[7]

A remarkable feature of Cladosporin is its high selectivity for pathogen KRS over the human

counterpart. For instance, it is over 100-fold more potent against Plasmodium falciparum KRS

(PfKRS) than human KRS.[7][10] This selectivity is conferred by two amino acid differences in

the active site of the enzyme between the parasite and human forms, making it an attractive

target for antimicrobial drug development.[7][10]
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Caption: Inhibition of Protein Synthesis by Cladosporin.

Biological Activities and Quantitative Data
Cladosporin exhibits a broad spectrum of biological activities, including antimalarial,

antifungal, antibacterial, and anticancer effects.

Antimalarial Activity
Cladosporin is a highly potent antimalarial agent, demonstrating nanomolar efficacy against

both the blood and liver stages of Plasmodium falciparum.[11][12] Its potent activity is

maintained against multidrug-resistant strains of the parasite.[12]
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Organism/Cell Line Assay IC₅₀/EC₅₀ Reference

Plasmodium

falciparum (Dd2, drug-

resistant)

Blood-stage growth

inhibition
40 - 90 nM [2][12]

Plasmodium

falciparum (3D7, drug-

sensitive)

Blood-stage growth

inhibition
~60 nM [12]

Plasmodium yoelii
Liver-stage

development
40 - 90 nM [12]

Plasmodium

falciparum Lysyl-tRNA

Synthetase (PfKRS1)

Biochemical inhibition 61 nM [8][13]

Human Lysyl-tRNA

Synthetase (HsKRS)
Biochemical inhibition >20 µM [13]

HepG2-CD81 (human

liver cells)
Cytotoxicity >10 µM [12]

Antifungal Activity
Cladosporin has demonstrated significant activity against a range of fungal pathogens,

including dermatophytes and plant pathogens.[2][14]
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Organism Assay
MIC / IC₅₀ / %
Inhibition

Reference

Trichophyton

interdigitale
MIC 40 - 75 µg/mL [2]

Trichophyton rubrum MIC 40 - 75 µg/mL [2]

Microsporum canis MIC 40 - 75 µg/mL [2]

Epidermophyton

floccosum
MIC 40 - 75 µg/mL [2]

Penicillium and

Aspergillus spp.

(spore germination)

Inhibition >50% at 20-40 µg/mL [2]

Colletotrichum

acutatum

Growth Inhibition (at

30 µM)
92.7% [14][15]

Colletotrichum

fragariae

Growth Inhibition (at

30 µM)
90.1% [14][15]

Colletotrichum

gloeosporioides

Growth Inhibition (at

30 µM)
95.4% [14][15]

Cryptococcus

neoformans
IC₅₀ 17.7 µg/mL [1][14]

Antibacterial Activity
Cladosporin has shown activity against certain Gram-positive bacteria.[16]

Organism Assay MIC Reference

Bacillus brevis MIC Low concentrations [16]

Clostridium

pasteurianum
MIC Low concentrations [16]

Anticancer Activity
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While research on the anticancer properties of Cladosporin is less extensive, related

compounds like Cladosporol A have shown promising results. Cladosporol A, isolated from

Cladosporium cladosporioides, exhibits cytotoxic effects against various cancer cell lines.[11]

[13] It has been shown to induce G1 phase cell cycle arrest and apoptosis.[11][13] An ethyl

acetate extract of a Cladosporium sp. has also demonstrated significant cytotoxicity.[10]

Cell Line Compound/Extract IC₅₀ Reference

Human Breast Cancer

(MCF-7)
Cladosporol A 8.7 µM [11]

Human Colon

Carcinoma (HT-29)
Cladosporol A

Concentration-

dependent inhibition
[13]

Human Colon

Carcinoma (CACO2)

Cladosporium sp.

UR3 ethyl acetate

extract

4.7 µg/mL [10]

Human Breast Cancer

(MCF7)

Cladosporium sp.

UR3 ethyl acetate

extract

7.2 µg/mL [10]

Human Hepatocellular

Carcinoma (HEPG2)

Cladosporium sp.

UR3 ethyl acetate

extract

9.3 µg/mL [10]

Potential Signaling Pathway Interactions
While the primary mechanism of Cladosporin is the inhibition of protein synthesis, studies on

the structurally similar compound Cladosporol A suggest potential interactions with other

cellular signaling pathways, particularly in the context of cancer. These findings provide a

framework for future investigations into the broader effects of Cladosporin.

Cell Cycle Regulation
Cladosporol A has been shown to induce a G1-phase arrest in human colon cancer cells.[13]

This is associated with an upregulation of the cyclin-dependent kinase inhibitor p21waf1/cip1,

and a corresponding decrease in the levels of cyclin D1, cyclin E, CDK2, and CDK4.[13] The
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upregulation of p21 appears to be mediated through a Sp1-dependent, p53-independent

mechanism.[13]

Apoptosis Induction
In human breast cancer cells, Cladosporol A has been demonstrated to trigger apoptosis

through a ROS-mediated mitochondrial pathway.[11] This involves an increase in reactive

oxygen species (ROS) generation, leading to a loss of mitochondrial membrane potential,

cytochrome c release, upregulation of the pro-apoptotic protein Bax, and downregulation of the

anti-apoptotic protein Bcl-2.[11]

Microtubule Dynamics
Cladosporol A has also been observed to inhibit the assembly of microtubules in breast cancer

cells.[11] Disruption of microtubule dynamics is a known mechanism of action for several

successful anticancer drugs, as it interferes with cell division and can lead to apoptosis.
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Caption: Potential Signaling Pathways Affected by Cladosporin.

Experimental Protocols
This section provides an overview of key experimental methodologies for studying the

biological activities of Cladosporin.

Isolation and Purification of Cladosporin
Fungal Culture:Cladosporium cladosporioides is cultured in a suitable liquid or solid medium

(e.g., Potato Dextrose Broth or Agar) under appropriate conditions of temperature and
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aeration to promote the production of secondary metabolites.

Extraction: The fungal mycelium and/or culture broth is extracted with an organic solvent

such as ethyl acetate or chloroform.

Fractionation and Purification: The crude extract is subjected to chromatographic techniques,

such as column chromatography over silica gel, followed by preparative thin-layer

chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure

Cladosporin.

Structure Elucidation: The structure of the isolated compound is confirmed using

spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS).

Lysyl-tRNA Synthetase (KRS) Inhibition Assay
Recombinant Enzyme Expression and Purification: The gene encoding the target KRS (e.g.,

from P. falciparum or human) is cloned and expressed in a suitable host system (e.g., E.

coli). The recombinant protein is then purified.

Assay Principle: The assay measures the aminoacylation activity of KRS, which occurs in

two steps: the formation of a lysyl-AMP intermediate from lysine and ATP, and the

subsequent transfer of the lysyl moiety to tRNA-Lys. The inhibition of this process by

Cladosporin is quantified.

Transcreener® AMP²/GMP² Assay:

Set up a reaction mixture containing the purified KRS enzyme, lysine, ATP, and tRNA-Lys

in a suitable buffer.

Add varying concentrations of Cladosporin to the reaction wells.

Incubate the reaction to allow for the production of AMP.

Add the Transcreener® AMP² Detection Mixture, which contains an AMP² antibody

conjugated to a fluorophore.
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The amount of AMP produced displaces a tracer from the antibody, leading to a change in

fluorescence polarization.

Measure the fluorescence polarization and calculate the IC₅₀ value for Cladosporin.[13]

Start
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Caption: Workflow for KRS Inhibition Assay.

In Vitro Antimalarial Activity Assay (Blood Stage)
Parasite Culture: Aseptically maintain a culture of P. falciparum (e.g., 3D7 or Dd2 strains) in

human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at

37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[16]

Drug Dilution: Prepare serial dilutions of Cladosporin in culture medium.

Assay Setup: In a 96-well plate, add the parasite culture (synchronized to the ring stage) to

the wells containing the drug dilutions. Include positive (e.g., chloroquine) and negative

(vehicle) controls.

Incubation: Incubate the plates for 48-72 hours under the same culture conditions.

Growth Measurement:

SYBR Green I Assay: Lyse the red blood cells and add SYBR Green I dye, which

intercalates with parasite DNA. Measure fluorescence to quantify parasite growth.

Microscopy: Prepare thin blood smears, stain with Giemsa, and determine the parasitemia

by microscopic counting.

pLDH Assay: Measure the activity of parasite-specific lactate dehydrogenase (pLDH).

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of growth inhibition against

the drug concentration.

Minimum Inhibitory Concentration (MIC) Assay (Broth
Microdilution)

Inoculum Preparation: Prepare a standardized suspension of the test microorganism

(bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for

fungi).[17][18]
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Drug Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of Cladosporin in

the broth.[17]

Inoculation: Add the microbial inoculum to each well.[17]

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30-

35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-72 hours for fungi).

[17][18]

MIC Determination: The MIC is the lowest concentration of Cladosporin that completely

inhibits visible growth of the microorganism.[17]

In Vitro Cytotoxicity Assay (MTT Assay)
Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7, HT-29) in a suitable

medium (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum and antibiotics in

a humidified incubator at 37°C and 5% CO₂.

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them

to adhere overnight.

Drug Treatment: Treat the cells with various concentrations of Cladosporin for a specified

duration (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the

yellow MTT to purple formazan crystals.

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve

the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(e.g., 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC₅₀ value.
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Conclusion and Future Directions
Cladosporin is a fungal metabolite with a well-defined mechanism of action as a potent and

selective inhibitor of lysyl-tRNA synthetase. Its nanomolar activity against Plasmodium

falciparum, including drug-resistant strains, makes it a highly attractive lead compound for the

development of new antimalarial drugs. Furthermore, its broad-spectrum antifungal and

potential anticancer activities warrant further investigation. The high selectivity of Cladosporin
for pathogen KRS provides a strong rationale for its development as an antimicrobial agent

with a potentially favorable safety profile.

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: To optimize the potency, selectivity, and

pharmacokinetic properties of Cladosporin analogues.

In Vivo Efficacy and Safety: Comprehensive preclinical studies in animal models are needed

to evaluate the in vivo efficacy, pharmacokinetics, and toxicology of Cladosporin and its

derivatives.

Elucidation of Broader Signaling Effects: Further investigation into the effects of

Cladosporin on cell cycle regulation, apoptosis, and other signaling pathways in mammalian

cells will be crucial to fully understand its therapeutic potential and potential off-target effects,

particularly in the context of cancer.

Combination Therapies: Exploring the synergistic effects of Cladosporin with existing

antimicrobial or anticancer drugs could lead to more effective treatment strategies.

In conclusion, Cladosporin represents a valuable natural product scaffold for the development

of novel therapeutics. The detailed technical information provided in this guide is intended to

support and stimulate further research into this promising fungal metabolite.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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